molecular formula C10H13NO4 B1202603 N-Hydroxycantharidinimide CAS No. 76057-97-1

N-Hydroxycantharidinimide

Cat. No.: B1202603
CAS No.: 76057-97-1
M. Wt: 211.21 g/mol
InChI Key: GCAVYMAKLCZGJZ-UHFFFAOYSA-N
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Description

Structural modifications, such as the introduction of hydroxy and imide groups, aim to mitigate toxicity while retaining bioactivity. Evidence from a 2025 study highlights its development as part of a series of seven derivatives, with cantharidinimide (a related analog) demonstrating the highest potency against hepatocellular carcinoma (HCC) 36 cells (ID50 = 3.22 μg/ml) . While specific efficacy data for N-Hydroxycantharidinimide remains incomplete, its design reflects a strategic balance between structural optimization and pharmacological safety.

Properties

CAS No.

76057-97-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxy-3a,7a-dimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C10H13NO4/c1-9-5-3-4-6(15-5)10(9,2)8(13)11(14)7(9)12/h5-6,14H,3-4H2,1-2H3

InChI Key

GCAVYMAKLCZGJZ-UHFFFAOYSA-N

SMILES

CC12C3CCC(C1(C(=O)N(C2=O)O)C)O3

Canonical SMILES

CC12C3CCC(C1(C(=O)N(C2=O)O)C)O3

Synonyms

N-hydroxycantharidinimide
N-hydroxycantharidinimide, (3aalpha,4alpha,7alpha,7aalpha)-isome

Origin of Product

United States

Comparison with Similar Compounds

Cantharidin and Derivatives

  • Cantharidin : The parent compound exhibits potent cytotoxicity (ID50 = 0.97 μg/ml against S-180 and P-388 cell lines) but is highly toxic in vivo, limiting therapeutic utility .
  • N-Hydroxycantharidinimide : Positioned as a less toxic alternative, its hydroxy group may enhance solubility and reduce off-target effects compared to cantharidin. However, its exact ID50 and toxicity profile require further validation .

Structural Analogs with Similarity Scores

Evidence from structural databases identifies compounds with moderate similarity to this compound, including:

Compound Name CAS Number Similarity Score Key Features
N-Hydroxycyclopropanecarboximidamide 3599-89-1 0.71 Cyclopropane backbone; imidamide group
Isobutyrimidamide hydrochloride 18202-73-8 0.81 Branched alkyl chain; hydrochloride salt
Propionimidamide hydrochloride 22007-68-7 0.67 Linear alkyl chain; high polarity

These analogs share imidamide or hydroxy functionalities but differ in backbone rigidity and substituents, influencing their pharmacokinetic profiles .

Key Findings :

  • Cantharidinimide’s higher ID50 compared to cantharidin suggests a trade-off between potency and safety .
  • Structural analogs like Isobutyrimidamide hydrochloride (similarity score 0.81) may offer insights into optimizing solubility and target binding .

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